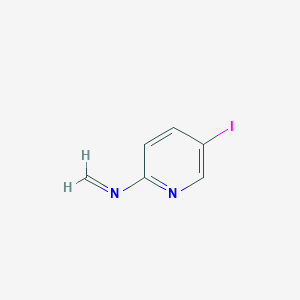

(5-Iodopyridin-2-yl)-methylene-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Iodopyridin-2-yl)-methylene-amine is a useful research compound. Its molecular formula is C6H5IN2 and its molecular weight is 232.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that (5-Iodopyridin-2-yl)-methylene-amine exhibits potential anticancer properties by inhibiting specific enzymes involved in cell proliferation. Studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. For example, compounds targeting CDK9 have demonstrated increased selectivity and potency against cancer cell lines such as HeLa, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antibacterial Properties

The compound has also been explored for its antibacterial activity. Preliminary studies suggest that it may inhibit certain bacterial strains, making it a candidate for further pharmacological investigations aimed at treating bacterial infections. The structural features that enhance its reactivity could also facilitate the development of novel antibiotics .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. This potential is linked to its ability to modulate pathways associated with inflammation, although further research is needed to elucidate the specific mechanisms involved .

Synthetic Chemistry Applications

The unique structure of this compound allows for versatile synthetic applications. The iodine substitution enhances nucleophilic substitution reactions compared to other halogenated derivatives, such as chloro or bromo compounds. This property enables chemists to utilize it in various synthetic pathways, including:

- Formation of Complex Molecules : It can act as a building block in the synthesis of more complex organic molecules.

- Functionalization Reactions : The compound can be modified to introduce different functional groups, expanding its utility in organic synthesis .

Case Study 1: CDK Inhibition

A study investigating the inhibition of CDK9 by derivatives of this compound reported significant antiproliferative activity against tumor cell lines. The findings showed that these derivatives exhibited lower IC50 values compared to known inhibitors, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated that specific modifications to the compound enhanced its antibacterial efficacy, highlighting its potential application in developing new antimicrobial therapies .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The reactivity of 5-iodopyridin-2-amine stems from its iodine substituent and amino group, enabling diverse transformations:

Substitution Reactions

-

Iodine displacement : The iodine atom undergoes nucleophilic substitution with amines, alcohols, or thiols under basic or metal-catalyzed conditions .

Metalation Reactions

-

The amino group coordinates with metal ions (e.g., copper), enabling catalytic transformations such as cross-coupling .

Cross-Coupling Reactions

-

Suzuki/Stille/Heck : The iodine atom participates in coupling reactions with organoboron, organostannane, or alkenes under palladium catalysis .

Reductive Reactions

-

Reduction of the iodine atom under specific conditions (e.g., with sodium methyl sulfinate) to form substituted pyridines .

Nucleophilic Aromatic Substitution (S_NAr)

Substitution Reactions

| Reaction Type | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Methoxylation | Cu, NaOMe, MeOH, 160°C, 12–24 h | 31 | 2-Amino-5-methoxypyridine |

| Methoxylation | Cu, NaOMe, MeOH, 150°C, 12 h | – | 2-Amino-5-methoxypyridine |

| Sulfonation | Na methyl sulfinate, CuI, K₂CO₃, DMSO, 100°C | 83 | 5-(Methylsulfonyl)pyridin-2-amine |

| Cross-Coupling (Sulfanyl) | Mg, Na t-BuO, CuI, toluene, 110°C, 24 h, sonication | – | 14-(6-Aminopyridin-3-ylsulfanyl)-piperidine |

Metalation and Coupling Reactions

| Reaction Type | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Coupling with Morpholin-3-one | CuI, trans-cyclohexanediamine, K₃PO₄, dioxane, 110°C, 23 h | – | 4-(6-Aminopyridin-3-yl)morpholin-3-one |

| Amide Coupling | DIPEA, HATU, DMF, 2 h | – | N-Acylated product |

Key Research Findings

-

Protein Modification : Methyl 5-iodopyridine-2-carboximidate (a derivative) reacts with oxidized insulin’s amino groups under mild conditions, forming amidines detectable via spectroscopy .

-

Site-Specific Reactions : At pH 5.0, the reagent selectively modifies aromatic amino groups (e.g., 3-amino-l-tyrosine), forming 2-arylbenzoxazoles .

-

Analytical Utility : Inhibition of tryptic cleavage at modified lysine residues aids in mapping modification sites in proteins .

Propiedades

Fórmula molecular |

C6H5IN2 |

|---|---|

Peso molecular |

232.02 g/mol |

Nombre IUPAC |

N-(5-iodopyridin-2-yl)methanimine |

InChI |

InChI=1S/C6H5IN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H2 |

Clave InChI |

NNOMZWAXTOKMOI-UHFFFAOYSA-N |

SMILES canónico |

C=NC1=NC=C(C=C1)I |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.